![molecular formula C10H11BrO5 B5839023 [5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B5839023.png)
[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methoxy group attached to a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid typically involves the bromination of 4-(hydroxymethyl)-2-methoxyphenol followed by the esterification of the resulting brominated phenol with chloroacetic acid. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The esterification step is usually carried out under acidic conditions with a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Zinc in acetic acid or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF) or sodium thiolate in ethanol.
Major Products Formed
Oxidation: Formation of [5-bromo-4-(carboxymethyl)-2-methoxyphenoxy]acetic acid.
Reduction: Formation of [4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various substituted phenoxyacetic acids.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. It can be a key intermediate in the production of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of [5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or act as an agonist or antagonist at specific receptors. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
[4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
[5-fluoro-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid: Contains a fluorine atom, leading to different electronic effects and potential biological activities.
Uniqueness
The presence of the bromine atom in [5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid imparts unique chemical properties, such as increased reactivity towards nucleophilic substitution and potential biological activities
Properties
IUPAC Name |
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO5/c1-15-8-2-6(4-12)7(11)3-9(8)16-5-10(13)14/h2-3,12H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKAEXZOTDLKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
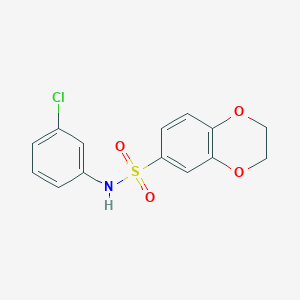
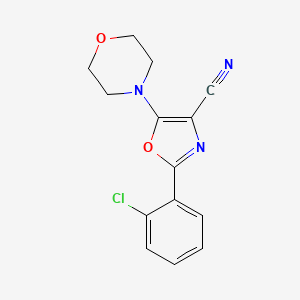
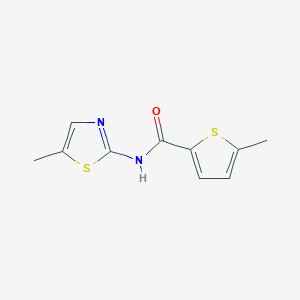
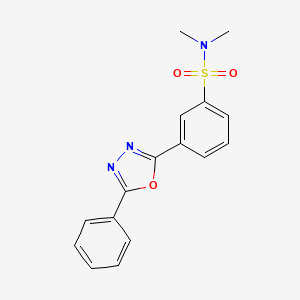
![1-phenyl-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5838969.png)
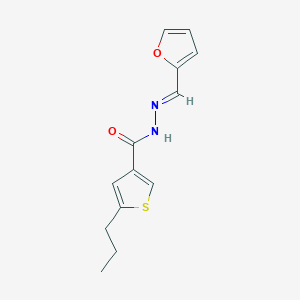
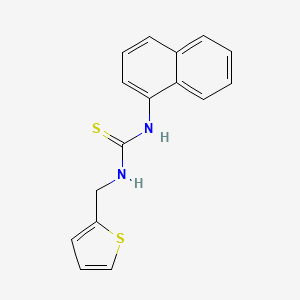
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B5838991.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5838995.png)
![2-(2-furylmethyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5839003.png)
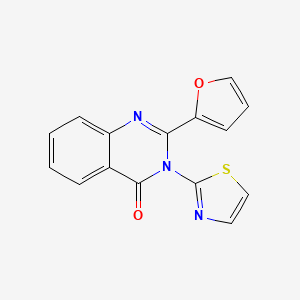
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5839019.png)
![N-(4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5839048.png)
![4-METHYL-2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL](/img/structure/B5839063.png)
